4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

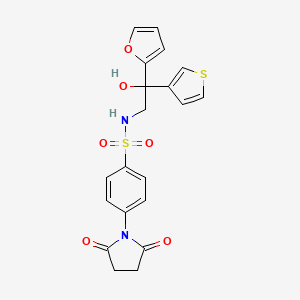

This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the para position. The sulfonamide nitrogen is further functionalized with a branched ethyl chain containing hydroxyl, furan-2-yl, and thiophen-3-yl moieties. The pyrrolidinedione ring introduces hydrogen-bonding capacity, while the heterocyclic furan and thiophene groups contribute to π-π stacking interactions and modulate lipophilicity. The hydroxyl group may enhance solubility through hydrogen bonding, making this compound distinct among sulfonamide derivatives .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S2/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-11-29-12-14)17-2-1-10-28-17/h1-6,9-12,21,25H,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDNYWWMIULSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on monoclonal antibody production, antimicrobial properties, and potential anticancer applications.

Chemical Structure

The compound features a unique structural arrangement that includes:

- A benzenesulfonamide core.

- A dioxopyrrolidine moiety.

- Substituents including a furan ring and a thiophene group.

1. Enhancement of Monoclonal Antibody Production

Recent studies have highlighted the compound's role in enhancing monoclonal antibody (mAb) production. Specifically, it has been shown to:

- Increase mAb yields in recombinant Chinese hamster ovary (CHO) cells by modulating metabolic pathways.

- Suppress cell growth while promoting glucose uptake and increasing intracellular ATP levels during antibody production, indicating a shift in cellular metabolism conducive to enhanced productivity.

| Parameter | Effect of Compound |

|---|---|

| Cell Growth | Suppressed |

| Glucose Uptake | Increased |

| ATP Levels | Elevated |

| mAb Production | Enhanced |

2. Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The structure–activity relationship (SAR) studies indicate that modifications to the thiophene and furan substituents can enhance its antimicrobial efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 230 μg/mL |

| S. aureus | 265 μg/mL |

| B. cereus | 280 μg/mL |

3. Anticancer Potential

Preliminary investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell viability has been documented, particularly in HepG2 liver cancer cells .

| Cancer Cell Line | Cell Viability (%) at 20 μg/mL |

|---|---|

| HepG2 | 33.29 |

| MCF-7 | 41.81 |

| Huh-7 | 45.09 |

Case Studies

A notable study published in PLOS ONE investigated a library of compounds for their ability to enhance mAb production, identifying this molecule as a key enhancer. Further research is needed to elucidate the exact mechanisms by which it affects cellular pathways and to explore its full therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzenesulfonamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Key Comparative Analysis

- Solubility : The target compound’s hydroxyl group likely improves aqueous solubility compared to lipophilic analogues like the benzothiazole derivative (Ev6) or chloropyridine-containing compound (Ev8). However, it may be less soluble than triazole-thiones (Ev3), which exhibit tautomerism favoring polar forms .

- Metabolic Stability : The pyrrolidinedione ring in the target compound may undergo hydrolysis more readily than the triazole-thiones (Ev3), which stabilize via tautomeric shifts. Fluorinated derivatives (Ev6, Ev8) show slower metabolic degradation due to fluorine’s electronegativity .

- Electronic Effects : The thiophene and furan groups in the target compound provide electron-rich aromatic systems, contrasting with electron-withdrawing sulfonyl groups in triazole-thiones (Ev3). This difference could influence receptor binding or π-stacking interactions .

Research Findings and Data Tables

Table 1: Substituent Impact on LogP and Solubility

Table 2: Tautomeric and Stability Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.